2-Furanylmethyl beta-D-glucopyranoside
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Description
Synthesis Analysis
The synthesis of similar compounds, such as octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG), has been achieved in three non-aqueous reaction systems, namely organic solvents, ionic liquids, and co-solvent mixtures, via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .Molecular Structure Analysis
The molecular formula of 2-Furanylmethyl beta-D-glucopyranoside is C11H16O7 . Its IUPAC name is (2R,3R,4S,5S,6R)-2-(furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol .Physical and Chemical Properties Analysis
The molar mass of this compound is 260.24 g/mol . Its density is reported to be 1.49 g/cm3 .Future Directions
While specific future directions for 2-Furanylmethyl beta-D-glucopyranoside are not explicitly stated in the available literature, research into similar compounds, such as alkyl glucosides, continues to seek novel inhibitors with improved efficacy and minimal side effects . The study of the binding modes of these compounds to artificial receptors in crystalline complexes is also an area of ongoing research .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c12-4-7-8(13)9(14)10(15)11(18-7)17-5-6-2-1-3-16-6/h1-3,7-15H,4-5H2/t7-,8-,9+,10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALKZMMFTFYDCH-KAMPLNKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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